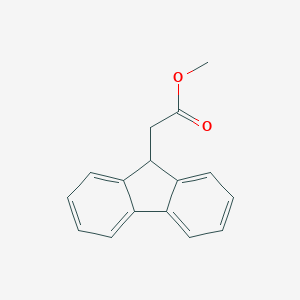![molecular formula C10H11NO B064855 Furo[2,3-b]pyridine, 3-(1-methylethyl)-(9CI) CAS No. 182819-48-3](/img/structure/B64855.png)
Furo[2,3-b]pyridine, 3-(1-methylethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylfuro[2,3-b]pyridine is a heterocyclic compound that belongs to the class of furo[2,3-b]pyridines. These compounds are known for their versatile pharmacological properties and are widely studied in medicinal chemistry. The structure of 3-Isopropylfuro[2,3-b]pyridine consists of a furan ring fused to a pyridine ring, with an isopropyl group attached to the furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylfuro[2,3-b]pyridine typically involves the cyclization of suitable precursors. One common method is the heterocyclization of pyridine-N-oxide derivatives. This process involves the reaction of pyridine-N-oxide with various reagents to form the furo[2,3-b]pyridine core. The reaction conditions often include the use of catalysts such as rhodium or palladium, and the reactions are carried out under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of 3-Isopropylfuro[2,3-b]pyridine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropylfuro[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isopropyl group or other substituents on the furan or pyridine rings can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of 3-Isopropylfuro[2,3-b]pyridine .
Wissenschaftliche Forschungsanwendungen
3-Isopropylfuro[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of furo[2,3-b]pyridines exhibit significant pharmacological activities, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Isopropylfuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, studies have shown that furo[2,3-b]pyridine derivatives can inhibit key enzymes and receptors involved in cancer cell proliferation, such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt critical cellular signaling pathways, leading to the inhibition of cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
3-Isopropylfuro[2,3-b]pyridine can be compared with other similar compounds, such as:
Furopyridines: These compounds share the furan-pyridine fused ring structure but may have different substituents.
Thienopyridines: These compounds have a thiophene ring fused to a pyridine ring, offering different chemical properties and biological activities.
Pyrrolopyridines: These compounds feature a pyrrole ring fused to a pyridine ring and are known for their diverse pharmacological activities
The uniqueness of 3-Isopropylfuro[2,3-b]pyridine lies in its specific substitution pattern and the resulting pharmacological properties, which can be distinct from those of other fused pyridine derivatives.
Eigenschaften
CAS-Nummer |
182819-48-3 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
3-propan-2-ylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-6-12-10-8(9)4-3-5-11-10/h3-7H,1-2H3 |
InChI-Schlüssel |
HUXPIQWLUBOYSI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=COC2=C1C=CC=N2 |
Kanonische SMILES |
CC(C)C1=COC2=C1C=CC=N2 |
Synonyme |
Furo[2,3-b]pyridine, 3-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


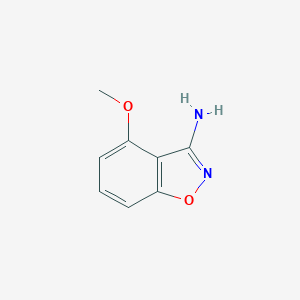

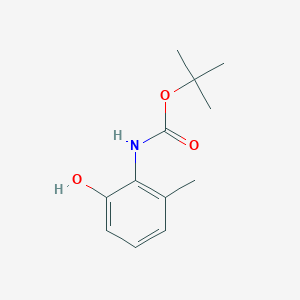
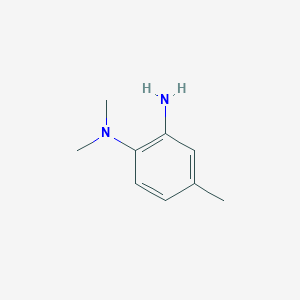
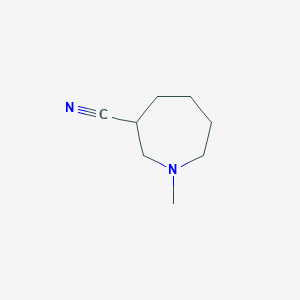
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
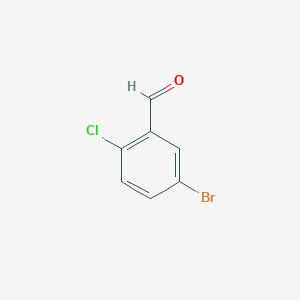
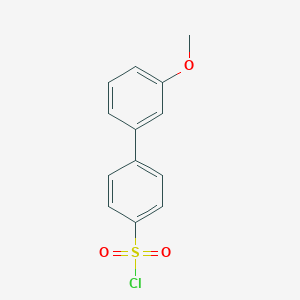
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
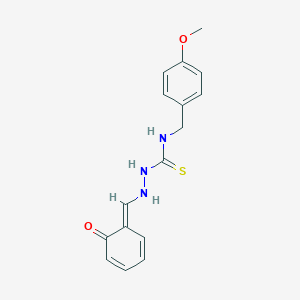
![3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B64794.png)
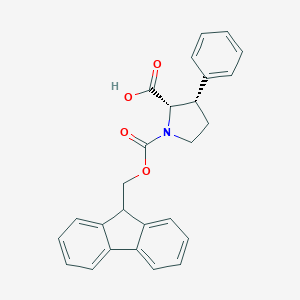
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
